

# An In-depth Technical Guide to the Synthesis and Mechanism of Ethyl Nitroacetate

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## Compound of Interest

Compound Name: Ethyl nitroacetate

Cat. No.: B140605

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**Ethyl nitroacetate** is a valuable C2 building block and a key intermediate in organic synthesis, widely utilized by researchers, scientists, and drug development professionals. Its utility stems from the presence of two functional groups—the ester and the nitro group—which allow for a variety of chemical transformations. It serves as a precursor for the synthesis of  $\alpha$ -amino acids,  $\gamma$ -oxoacids, novel nucleosides, and various heterocyclic compounds.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of the primary synthetic routes to **ethyl nitroacetate**, detailed reaction mechanisms, experimental protocols, and a comparative analysis of the available methods.

## Synthetic Routes and Quantitative Data

The synthesis of **ethyl nitroacetate** can be accomplished through several distinct pathways, each with its own advantages and limitations regarding yield, cost of starting materials, and reaction conditions. The most prominent methods include the nitration of ethyl acetoacetate, synthesis from nitromethane, and esterification of nitroacetic acid.

A summary of the quantitative data associated with these key synthetic methods is presented below for easy comparison.

Synthetic Route	Starting Materials	Key Reagents/ Catalysts	Temperature	Time	Yield	Reference
Nitration of Ethyl Acetoacetate	Ethyl Acetoacetate	90% Nitric Acid, Acetic Anhydride, H <sub>2</sub> SO <sub>4</sub> (cat.)	0-5 °C	90 min	75%	[4]
Nitration of Ethyl Acetoacetate	Ethyl Acetoacetate	99% Nitric Acid, Acetic Anhydride	-15 to -10 °C	3 hours	78% (in aliquot)	[4]
From Nitromethane	Nitromethane, Ethyl Cyanoformate	Sodium Hydride, Dimethylsulfoxide (DMSO)	Ambient	2 hours	83%	[5]
From Dipotassium Nitroacetate	Dipotassium salt of nitroacetic acid	Ethanol, Sulfuric Acid	-15 °C	~9 hours	>70%	[6][7][8]
Microreactor Synthesis	Ethyl Acetoacetate	Nitronium (from HNO <sub>3</sub> /Acetic Anhydride)	40 °C	16-17 min	68-72%	[9]
From Ethyl Iodoacetate	Ethyl Iodoacetate	Silver Nitrite (AgNO <sub>2</sub> )	Not specified	Not specified	High	[4][8]

Table 1: Comparison of Key Synthetic Routes to **Ethyl Nitroacetate**.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>4</sub>	[5]
Molecular Weight	133.10 g/mol	[10]
Boiling Point	105-107 °C / 25 mmHg	[10]
Density	1.199 g/mL at 25 °C	[10]
Refractive Index (n <sub>20/D</sub> )	1.424	[10]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 5.20 (s, 2H, CH <sub>2</sub> ), 4.29 (q, 2H, OCH <sub>2</sub> ), 1.31 (t, 3H, CH <sub>3</sub> )	[6]
IR (neat) cm <sup>-1</sup>	1748 (C=O), 1570 (NO <sub>2</sub> , asym), 1337 (NO <sub>2</sub> , sym)	[1]

Table 2: Physical and Spectroscopic Properties of **Ethyl Nitroacetate**.

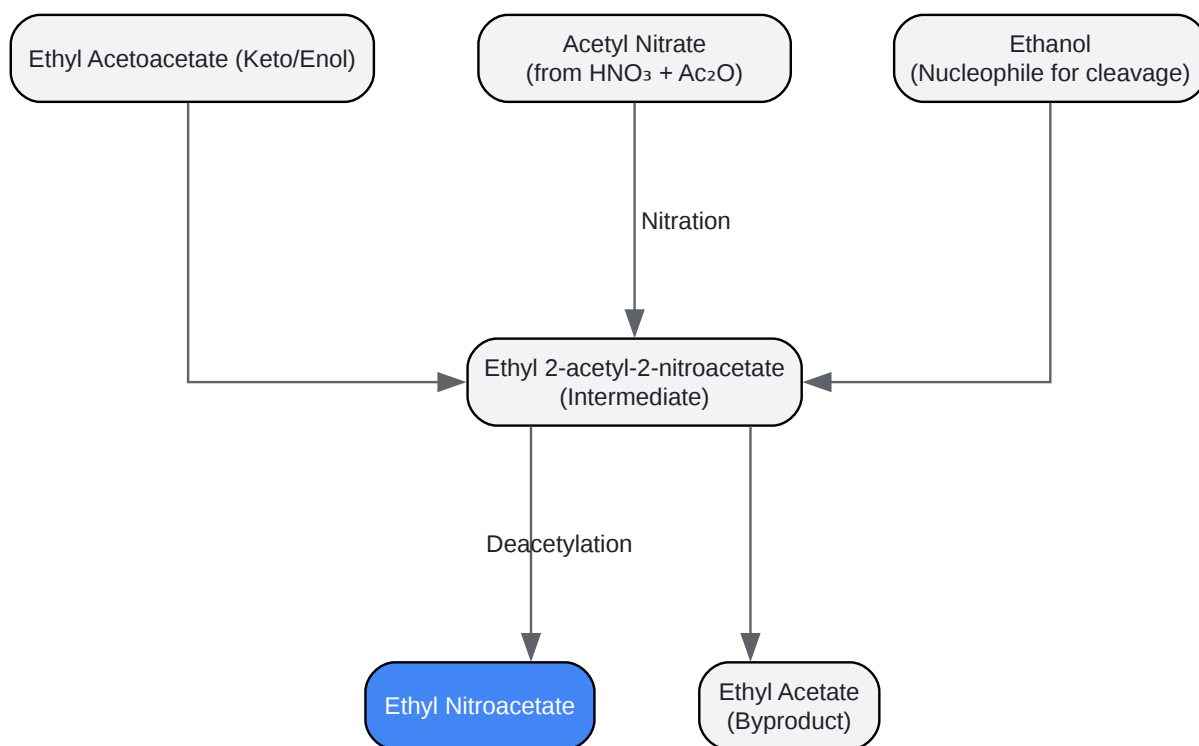
## Reaction Mechanisms

The mechanism for the synthesis of **ethyl nitroacetate** varies significantly with the chosen synthetic route. One of the most common industrial methods involves the nitration of ethyl acetoacetate, which proceeds through the formation of an active nitrating agent and subsequent cleavage.

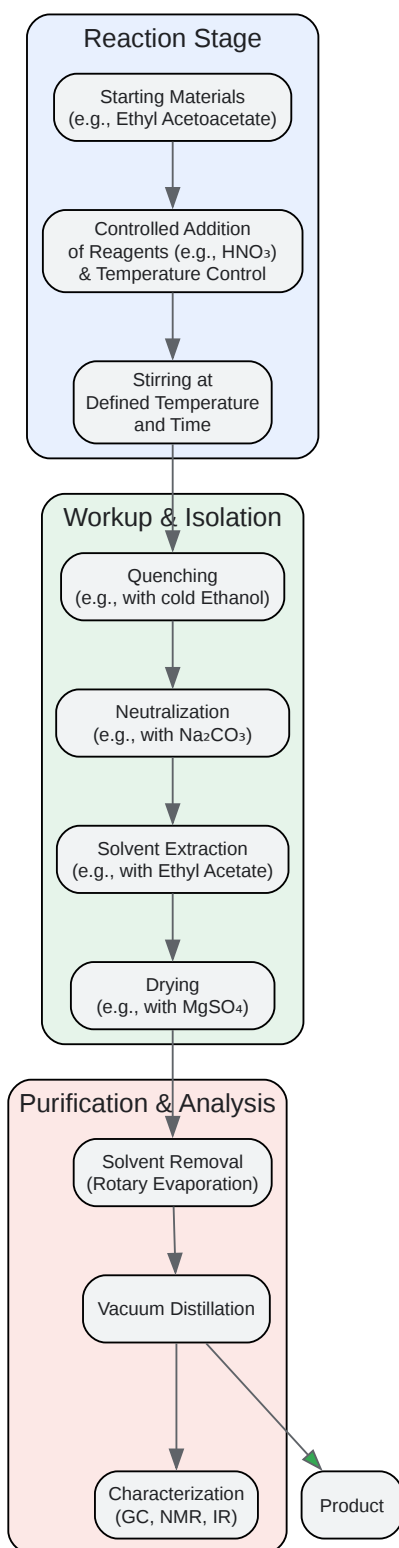
### Mechanism: Nitration of Ethyl Acetoacetate

This process involves two main stages:

- **Formation of Acetyl Nitrate:** In a mixture of nitric acid and acetic anhydride, the highly electrophilic nitrating agent, acetyl nitrate (CH<sub>3</sub>COONO<sub>2</sub>), is formed.
- **Electrophilic Attack and Cleavage:** Ethyl acetoacetate exists in equilibrium with its enol tautomer. The electron-rich double bond of the enol attacks the electrophilic nitrogen of acetyl nitrate. This forms a nitroacetoacetate intermediate. The subsequent nucleophilic attack by a species like ethanol (added during workup) on the acetyl carbonyl group leads to the cleavage of the acetyl group, yielding **ethyl nitroacetate** and ethyl acetate.[4]



Mechanism of Ethyl Nitroacetate Synthesis from Ethyl Acetoacetate



General Workflow for Ethyl Nitroacetate Synthesis

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